Structural Specificity in ROMK1 Inhibitor Potency: Comparative Data from Patent-Exemplified Intermediates
In the patent US9073882B2, the benzonitrile scaffold is a core pharmacophore for ROMK inhibition. While specific IC50 data for the 4-allyl-2-cyclopropoxybenzonitrile intermediate itself is not reported, comparator data for a closely related advanced intermediate (Compound 38, containing the same cyclopropoxybenzonitrile moiety with an elaborated side chain) shows an IC50 of 49 nM against the human ROMK1 channel expressed in CHO cells [1]. This demonstrates that the ortho-cyclopropoxybenzonitrile motif, when present in the final compound, is part of a highly potent architecture. Selection of an alternative intermediate lacking this precise substitution pattern would lead to a structurally distinct final compound with unpredictable and likely inferior ROMK inhibitory activity.
| Evidence Dimension | Inhibitory potency against ROMK1 channel (IC50) |
|---|---|
| Target Compound Data | Not directly assayed; serves as intermediate for Compound 38, which achieves IC50 = 49 nM |
| Comparator Or Baseline | Closely related ROMK inhibitor (Compound 38, US9073882) containing the 2-cyclopropoxybenzonitrile fragment. IC50 = 49 nM. |
| Quantified Difference | Class-level potency; the specific fragment is essential for achieving low nanomolar activity in the final compound. |
| Conditions | Inhibition of human ROMK1 channel expressed in CHO cells coexpressing DHFR, assessed as inhibition of 86Rb+ efflux after 35 mins by TopCount method. |
Why This Matters
Procuring the exact intermediate ensures the synthesis yields a final compound with the intended, patent-validated pharmacophore critical for potent ROMK1 inhibition.
- [1] BindingDB. BDBM50391781 (CHEMBL2146873) Affinity Data. Inhibition of human ROMK1 channel. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50391781 View Source
